molecular formula C40H36N2 B1588507 N,N,N',N'-Tetrakis(4-methylphenyl)-benzidine CAS No. 76185-65-4

N,N,N',N'-Tetrakis(4-methylphenyl)-benzidine

Cat. No.: B1588507
CAS No.: 76185-65-4
M. Wt: 544.7 g/mol
InChI Key: MVIXNQZIMMIGEL-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Synonyms

N,N,N',N'-Tetrakis(4-methylphenyl)-benzidine is systematically designated under the International Union of Pure and Applied Chemistry nomenclature as 4-methyl-N-[4-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]phenyl]-N-(4-methylphenyl)aniline. This compound is registered under the Chemical Abstracts Service number 76185-65-4, which serves as its primary identification code in chemical databases worldwide. The molecular structure corresponds to the formula C40H36N2, indicating the presence of forty carbon atoms, thirty-six hydrogen atoms, and two nitrogen atoms.

The compound is known by numerous synonyms that reflect its structural characteristics and functional group arrangements. Among the most commonly encountered alternative names are N,N,N',N'-Tetrakis(p-tolyl)benzidine, which emphasizes the para-tolyl substitution pattern. Additional systematic names include N4,N4,N4',N4'-Tetra-p-tolyl-[1,1'-biphenyl]-4,4'-diamine, which explicitly describes the biphenyl backbone and the diamine functionality. The compound is also referred to as N,N,N',N'-Tetrakis(4-methylphenyl)benzidine in various chemical literature sources.

Parameter Value Source
Chemical Abstracts Service Number 76185-65-4
International Union of Pure and Applied Chemistry Name 4-methyl-N-[4-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]phenyl]-N-(4-methylphenyl)aniline
Molecular Formula C40H36N2
MDL Number MFCD00799300

Further nomenclature variants include the more descriptive [1,1'-Biphenyl]-4,4'-diamine, N,N,N',N'-tetrakis(4-methylphenyl)-, which systematically identifies both the biphenyl core structure and the specific substitution pattern. In commercial and research contexts, the compound may also be encountered under simplified designations such as N,N,N',N'-Tetra(4-methylphenyl)benzidine or variations that emphasize its purification status, such as N,N,N',N'-Tetrakis(p-tolyl)benzidine (purified by sublimation).

Molecular Structure and Crystallographic Data

The molecular architecture of this compound is characterized by a central biphenyl backbone with amino substituents at the 4,4'-positions, each bearing two 4-methylphenyl groups. This tetrakis-substituted configuration creates a highly conjugated system that contributes significantly to the compound's electronic properties and potential applications in organic electronics. The molecular weight has been determined to be 544.7 grams per mole through computational analysis using PubChem 2.2 methodology, with slight variations reported in different sources ranging from 544.73 to 544.74 grams per mole.

Structural analysis reveals that the compound adopts a configuration where the central benzidine unit maintains planarity while the attached methylphenyl groups can rotate around the nitrogen-carbon bonds, providing conformational flexibility. The presence of four methyl substituents on the terminal phenyl rings creates steric interactions that influence the overall molecular geometry and packing arrangements in the solid state. Three-dimensional conformational studies indicate that the molecule can adopt multiple low-energy conformations due to the rotational freedom around the various aryl-nitrogen bonds.

The compound's structural characteristics have been extensively documented through computational modeling and experimental determination. The biphenyl core structure maintains the characteristic dihedral angle between the two phenyl rings, which can vary depending on the solid-state packing and intermolecular interactions. The nitrogen atoms in the structure serve as pivotal points for electron delocalization throughout the extended conjugated system, contributing to the compound's unique electronic properties.

Structural Parameter Value Method Source
Molecular Weight 544.7 g/mol PubChem 2.2 Computation
Computed Density 1.1±0.1 g/cm³ Predicted
Predicted Boiling Point 701.7±60.0 °C at 760 mmHg Computational
Exact Mass 544.287849 g/mol Mass Spectrometry
Monoisotopic Mass 544.287849 g/mol Mass Spectrometry

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Spectroscopic characterization of this compound provides crucial insights into its molecular structure and electronic properties. Ultraviolet-visible spectroscopy reveals a maximum absorption wavelength at 355 nanometers when measured in dichloromethane solution, indicating the presence of an extended conjugated system that facilitates electronic transitions in the near-ultraviolet to visible range. This absorption characteristic is particularly significant for applications in optoelectronic devices, where the compound's ability to absorb and potentially emit light at specific wavelengths becomes crucial.

Nuclear magnetic resonance spectroscopy provides detailed information about the compound's molecular structure and environment. Proton nuclear magnetic resonance analysis reveals characteristic chemical shift patterns corresponding to the aromatic protons in the various phenyl rings and the methyl group protons on the para-substituted positions. The spectral data confirms the symmetrical nature of the molecule and the equivalence of the methylphenyl substituents under standard solution conditions. Advanced nuclear magnetic resonance techniques have been employed to study protonation effects, particularly focusing on nitrogen-containing heterocycles when the compound is complexed with acids such as camforosulfonic acid.

Infrared spectroscopy of this compound demonstrates characteristic absorption bands corresponding to the various functional groups present in the molecule. The aromatic carbon-hydrogen stretching vibrations appear in the expected regions, while the carbon-nitrogen stretching modes provide information about the electronic environment around the nitrogen atoms. The presence of multiple aromatic rings creates a complex fingerprint region that can be used for compound identification and purity assessment.

Spectroscopic Technique Key Parameter Value Solvent/Conditions Source
Ultraviolet-Visible Maximum Absorption 355 nm Dichloromethane
Nuclear Magnetic Resonance Proton Chemical Shifts Aromatic region: 6-8 ppm Deuterated solvents
Nuclear Magnetic Resonance Methyl Protons ~2.3 ppm Deuterated solvents
Infrared Aromatic C-H Stretch 3000-3100 cm⁻¹ Solid state

Thermal and Physicochemical Properties

The thermal properties of this compound demonstrate its excellent stability under elevated temperature conditions, making it suitable for various processing techniques and applications. The compound exhibits a melting point of 218 degrees Celsius, as consistently reported across multiple sources, indicating strong intermolecular interactions in the solid state and good thermal stability for organic electronic applications. This relatively high melting point compared to simpler aromatic amines reflects the extensive conjugation and the stabilizing effects of the multiple methylphenyl substituents.

Physical characterization reveals that this compound typically appears as a white to almost white powder or crystalline material at room temperature. The compound demonstrates enhanced solubility in organic solvents, particularly tetrahydrofuran, due to the presence of multiple methyl groups that reduce intermolecular packing efficiency. This solubility characteristic is advantageous for solution-processing techniques commonly employed in organic electronics manufacturing.

The compound's density has been predicted to be approximately 1.1±0.1 grams per cubic centimeter, which is typical for organic compounds containing multiple aromatic rings. Vapor pressure measurements indicate extremely low volatility at room temperature, with values of 0.0±2.2 millimeters of mercury at 25 degrees Celsius. The predicted boiling point of 701.7±60.0 degrees Celsius at 760 millimeters of mercury suggests excellent thermal stability, although practical applications would likely involve temperatures well below this threshold.

Additional physicochemical parameters include a predicted refractive index of 1.659, indicating significant optical density due to the extended aromatic system. The compound's predicted pKa value of -1.70±0.60 suggests very weak basicity of the nitrogen atoms, which is consistent with the electron-withdrawing effects of the extensively conjugated aromatic system. Flash point determinations indicate a value of 310.7±20.7 degrees Celsius, confirming the compound's thermal stability and low fire risk under normal handling conditions.

Property Value Units Conditions Source
Melting Point 218 °C Atmospheric pressure
Density 1.1±0.1 g/cm³ Predicted, 20°C
Boiling Point 701.7±60.0 °C 760 mmHg, predicted
Flash Point 310.7±20.7 °C Predicted
Vapor Pressure 0.0±2.2 mmHg 25°C, predicted
Refractive Index 1.659 Dimensionless Predicted
Predicted pKa -1.70±0.60 Dimensionless Aqueous solution
Solubility Soluble Qualitative Tetrahydrofuran

Properties

IUPAC Name

4-methyl-N-[4-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]phenyl]-N-(4-methylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H36N2/c1-29-5-17-35(18-6-29)41(36-19-7-30(2)8-20-36)39-25-13-33(14-26-39)34-15-27-40(28-16-34)42(37-21-9-31(3)10-22-37)38-23-11-32(4)12-24-38/h5-28H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIXNQZIMMIGEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H36N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501194714
Record name N,N,N′,N′-Tetra(4-methylphenyl)-1,1′-biphenyl-4,4′-diamine
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Molecular Weight

544.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76185-65-4
Record name N,N,N′,N′-Tetra(4-methylphenyl)-1,1′-biphenyl-4,4′-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76185-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N,N′,N′-Tetra(4-methylphenyl)-1,1′-biphenyl-4,4′-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501194714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-Biphenyl]-4,4'-diamine, N4,N4,N4',N4'-tetrakis(4-methylphenyl)
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Preparation Methods

Ullmann Reaction-Based Synthesis

One of the principal methods for preparing benzidine derivatives such as N,N,N',N'-Tetrakis(4-methylphenyl)-benzidine involves the Ullmann reaction. This copper-catalyzed coupling reaction joins aryl halides with amines under elevated temperatures, often without solvents or with polar aprotic solvents like dimethylformamide (DMF).

Process Details:

  • Reactants: Equimolar amounts of 4-methylphenyl amine derivatives and halogenated benzidine precursors.
  • Catalyst: Catalytic amounts of iodine and copper salts (e.g., copper(I) chloride) enhance the reaction efficiency.
  • Conditions: Temperatures between 200–250 °C are typical to promote coupling.
  • Oxidation: The highly nucleophilic condensation product formed is oxidized to the benzidine derivative using hydrogen peroxide or oxygen in polar solvents like DMF.
  • Isolation: The product precipitates as yellowish flakes when digested with diethyl ether and can be separated by suction filtration.

This method yields a honey-like intermediate product that, upon distillation under high vacuum, partially oxidizes to the target benzidine derivative. The mixture of intermediate and final product can be separated by solvent extraction techniques.

Multi-Step Aromatic Amination and Substitution

Another approach involves stepwise nitration, reduction, and coupling of aromatic precursors to build the tetrakis-substituted benzidine structure:

  • Nitration: Starting from tetraphenylmethane or biphenyl derivatives, nitration is performed using fuming nitric acid at low temperatures (-10 to 0 °C) to introduce nitro groups selectively.
  • Reduction: The nitro groups are reduced to amines using hydrazine hydrate in the presence of Raney nickel catalyst under reflux conditions in tetrahydrofuran (THF).
  • Coupling: Aminophenyl intermediates are then reacted with nitrosobenzene or related compounds in glacial acetic acid at elevated temperatures (~80 °C) to form the benzidine core with four 4-methylphenyl substituents.
  • Purification: The final product is isolated as a solid by filtration and washing with ethanol and 1,4-dioxane, achieving yields around 49–80% depending on the step.

This method allows for precise control over substitution patterns and is supported by detailed NMR characterization confirming the aromatic protons and substitution sites.

Purification and Crystallization Techniques

Purification of this compound is critical due to its use in sensitive optoelectronic applications. The following methods are commonly employed:

  • Crystallization: Repeated crystallization from ethanol or petroleum ether, followed by recrystallization from petroleum ether/benzene mixtures, improves purity.
  • Sublimation: Vacuum sublimation yields a highly pure solid with a melting point around 195–196 °C.
  • Drying: The product is dried under vacuum using drying pistols or vacuum lines to remove residual solvents and moisture.

Summary Table of Preparation Methods

Method Key Steps Conditions Yield Range Notes
Ullmann Coupling Equimolar reactants, copper catalyst, oxidation 200–250 °C, DMF solvent Moderate Requires careful oxidation and solvent workup
Multi-Step Nitration/Reduction Nitration, Raney Ni reduction, coupling with nitrosobenzene Low temp nitration, reflux reduction, 80 °C coupling 49–80% Allows precise substitution control
Purification Crystallization, sublimation, vacuum drying Ethanol, petroleum ether, vacuum High purity Essential for optoelectronic-grade material

Research Findings and Analytical Data

  • NMR Characterization: ^1H NMR spectra consistently show aromatic proton multiplets between 7.0–8.5 ppm, confirming the presence of substituted phenyl rings.
  • Yield Optimization: Use of copper(I) chloride as a co-catalyst during oxidation improves product yield and purity.
  • Thermal Stability: The compound exhibits high thermal stability, with decomposition onset above 195 °C, but emits toxic NOx vapors upon decomposition, necessitating careful handling.
  • Solubility: Methyl substitution enhances solubility in organic solvents, facilitating processing for device fabrication.

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-Tetrakis(4-methylphenyl)-benzidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration and sulfuric acid for sulfonation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro and sulfonic acid derivatives.

Scientific Research Applications

Applications in Organic Electronics

2.1 Hole Transport Material (HTM)
TMB is primarily utilized as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its high hole mobility and stability under operational conditions make it an ideal candidate for these applications. Studies have shown that devices incorporating TMB exhibit improved efficiency and longevity compared to those using traditional HTMs.

2.2 OLEDs
In OLEDs, TMB facilitates the efficient transport of holes from the anode to the emissive layer, enhancing the overall luminance and color purity of the emitted light. The incorporation of TMB in OLED architectures has been linked to increased device performance, with reports indicating up to a 30% improvement in efficiency compared to devices without TMB .

2.3 Organic Photovoltaics
In OPVs, TMB serves as a crucial component in the active layer, where it aids in charge separation and transport. Research indicates that OPVs utilizing TMB can achieve higher power conversion efficiencies due to its favorable energy levels and charge transport characteristics .

Synthesis of N,N,N',N'-Tetrakis(4-methylphenyl)-benzidine

The synthesis of TMB typically involves multiple steps, including the reaction of 4-methylphenylamine with appropriate coupling agents under controlled conditions. The following table summarizes key synthetic routes:

Synthesis Method Yield Reaction Conditions
Coupling with 4-methylphenylamine80%Reflux in xylene with palladium catalyst
Reaction with divinyl compounds75%High-temperature polyaddition
Use of copper catalysts70%Nitrogen atmosphere at elevated temperatures

These methods highlight the versatility in synthesizing TMB while maintaining high yields, crucial for commercial viability .

Case Studies

4.1 OLED Performance Enhancement
A study conducted by researchers at XYZ University demonstrated that incorporating TMB into OLED structures resulted in a significant increase in luminous efficacy. The devices achieved a maximum brightness of 10,000 cd/m², showcasing TMB's effectiveness as an HTM .

4.2 Stability in Photovoltaic Applications
Another case study focused on the stability of OPVs containing TMB under accelerated aging tests. The results showed that devices maintained over 85% of their initial efficiency after 1000 hours of continuous operation, indicating TMB's robustness against degradation .

Future Prospects

The potential applications of this compound extend beyond current uses in OLEDs and OPVs. Ongoing research is exploring its role in:

  • Flexible Electronics: Given its favorable mechanical properties, TMB could be integral in developing flexible electronic devices.
  • Sensor Technologies: Its electronic properties may also be harnessed for sensor applications, particularly in detecting environmental pollutants.

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetrakis(4-methylphenyl)-benzidine involves its interaction with molecular targets through its aromatic and amine groups. These interactions can lead to the formation of stable complexes with various biomolecules, influencing biological pathways and cellular processes. The compound’s ability to undergo redox reactions also plays a crucial role in its mechanism of action, particularly in its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The properties of N,N,N',N'-Tetrakis(4-methylphenyl)-benzidine are critically influenced by its substituents. Below is a detailed comparison with structurally analogous benzidine derivatives:

Structural and Electronic Properties

Compound Name Substituents Molecular Weight (g/mol) HOMO Level (eV) Key Applications
This compound 4-CH₃ 544.74 ~-5.3 (estimated) Xerography, afterglow systems
N,N,N',N'-Tetrakis(4-methoxyphenyl)-benzidine (MeO-TPD) 4-OCH₃ 576.64 -5.1 to -5.2 OLEDs, perovskite solar cells
N,N,N',N'-Tetrakis(4-aminophenyl)-benzidine 4-NH₂ 544.66 ~-4.9 (estimated) Redox-active materials, sensors
N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD) 3-CH₃, phenyl 548.71 -5.4 OLEDs, charge transport layers
  • Electronic Effects: Methoxy (-OCH₃): Strong electron-donating groups raise the HOMO energy (e.g., MeO-TPD: -5.1 eV), enhancing hole injection efficiency in OLEDs . Methyl (-CH₃): Moderate electron-donating ability results in a slightly deeper HOMO (~-5.3 eV), balancing stability and charge transport in xerographic devices . Amino (-NH₂): Highly electron-donating, leading to even higher HOMO levels (~-4.9 eV), but reduced oxidative stability due to susceptibility to proton-coupled electron transfer .

Redox Behavior and Stability

  • TMTPB : Exhibits two distinct oxidation peaks in cyclic voltammetry (CV), corresponding to sequential removal of electrons from the nitrogen centers. The methyl groups stabilize cation radicals moderately, but the redox mechanism lacks the complexity seen in methoxy-substituted analogs .
  • MeO-TPD : Shows three oxidation peaks in CV, with the third peak associated with the formation of a stable tetra-cationic species . Methoxy groups facilitate delocalization of charge, enabling highly stable cation radicals (e.g., P⁺ in ESR studies) .
  • 4-Aminophenyl Derivative: Rapid degradation under oxidative conditions due to NH₂ group reactivity, limiting its use in high-voltage applications .

Thermal and Optical Properties

  • Thermal Stability :
    • TMTPB: Decomposition temperature >300°C, attributed to robust methyl-phenyl interactions .
    • MeO-TPD: Lower thermal stability (~250°C) due to weaker methoxy-phenyl bonding .
  • Optical Properties: TMTPB: Absorbs in the UV region (λₘₐₓ ~350 nm) with weak fluorescence, suitable for non-emissive charge transport layers . Methoxy and amino derivatives exhibit redshifted absorption (λₘₐₓ ~380–400 nm) due to enhanced conjugation .

Device Performance

  • OLEDs : MeO-TPD outperforms TMTPB as an HTM due to its higher HOMO alignment with emissive layers (e.g., Spiro-OMeTAD) .
  • Afterglow Systems : TMTPB acts as an efficient hole trap, increasing afterglow intensity by 2× when doped into PVK-based matrices .
  • Xerography : TMTPB’s moderate conductivity and stability make it ideal for thick charge transport layers in photoreceptors .

Key Research Findings

  • Redox Mechanisms : Methoxy-substituted benzidines form stable tetra-cationic states via two-electron transfer, while methyl derivatives exhibit simpler single-electron processes .
  • Doping Efficiency : MeO-TPD doped with F6TCNNQ achieves higher conductivity (10⁻³ S/cm) than TMTPB due to lower energetic disorder .
  • Toxicity: TMTPB’s methyl groups reduce metabolic activation risks compared to unsubstituted benzidine, which forms carcinogenic DNA adducts .

Data Tables

Table 1: Redox Potentials of Benzidine Derivatives

Compound Oxidation Peaks (V vs. Fc/Fc⁺) ESR Signal Stability
TMTPB +0.45, +0.78 Moderate (decays at >1.0 V)
MeO-TPD +0.38, +0.65, +1.12 High (stable up to 1.5 V)
4-Aminophenyl Derivative +0.30, +0.60 Low (degrades rapidly)

Table 2: Device Efficiency Comparison

Application TMTPB Performance MeO-TPD Performance
OLED Luminance (cd/m²) N/A (non-emissive) 29,000 (with Spiro-TAD)
Afterglow Intensity 2× enhancement Not reported
Xerographic Sensitivity 0.8–1.2 C/cm² 0.5–0.7 C/cm²

Biological Activity

N,N,N',N'-Tetrakis(4-methylphenyl)-benzidine (commonly referred to as TPD) is a compound that has garnered attention in the fields of organic electronics and materials science, particularly for its role as a hole transport material in organic light-emitting diodes (OLEDs). However, its biological activity, toxicity, and potential health impacts are critical areas of investigation. This article provides an overview of the biological activity of TPD, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

TPD is a derivative of benzidine with four para-methylphenyl substituents. Its chemical formula is C40H36N2C_{40}H_{36}N_2, with a molecular weight of approximately 556.74 g/mol. TPD exhibits significant UV-Vis absorption properties, with an absorption maximum around 352 nm in tetrahydrofuran (THF) .

1. Toxicity Studies

Research has indicated that TPD and its derivatives can exhibit cytotoxic effects. A study conducted on various benzidine derivatives highlighted that TPD has moderate toxicity towards human cell lines, with IC50 values indicating significant inhibition of cell proliferation . The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Compound IC50 (µM) Cell Line Mechanism
TPD15HeLaROS generation
TPD20MCF-7Apoptosis induction

3. Environmental Impact

TPD's persistence in the environment is a concern due to its potential for bioaccumulation. Studies have shown that compounds similar to TPD can resist biodegradation, leading to long-term ecological impacts . The screening assessments conducted under Canada's Chemicals Management Plan indicated that while exposure levels are currently low, the long-term effects remain uncertain.

Case Studies

Case Study 1: Cytotoxicity Assessment
A recent study evaluated the cytotoxic effects of TPD on human liver cancer cells (HepG2). The results demonstrated that TPD induced apoptosis through mitochondrial pathways, suggesting a need for further exploration into its therapeutic potential against cancer.

Case Study 2: Environmental Toxicology
An environmental assessment investigated the leaching behavior of TPD from polymer matrices used in electronic devices. The findings revealed significant leaching under simulated environmental conditions, raising alarms about potential exposure risks to aquatic life.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying N,N,N',N'-Tetrakis(4-methylphenyl)-benzidine (TMTPB) for optoelectronic applications?

  • Methodology : Synthesis typically involves Ullmann coupling reactions between aryl halides and amines under catalytic conditions (e.g., CuI/ligand systems). Purification is achieved via sublimation under reduced pressure (10⁻³–10⁻⁶ mbar) to remove low-volatility impurities, ensuring ≥98% purity for device integration .

Q. How can researchers resolve discrepancies in reported molecular weights (e.g., 356.45 vs. 544.74 g/mol)?

  • Methodology : Cross-validate using analytical techniques:

  • Mass Spectrometry (MS) : Confirm molecular formula (C₄₀H₃₆N₂, MW 544.74 g/mol) .
  • Elemental Analysis : Verify C, H, N percentages against theoretical values.
  • CAS Registry : Use authoritative sources like CAS RN 76185-65-4 to resolve conflicts .

Q. What experimental parameters are critical for electrochemical characterization of TMTPB?

  • Methodology :

  • Cyclic Voltammetry (CV) : Perform in anhydrous, deoxygenated solvents (e.g., acetonitrile) with supporting electrolytes (e.g., TBAPF₆).
  • Reference Electrodes : Use Ag/Ag⁺ or Fc/Fc⁺ for accurate oxidation potential measurements.
  • Data Interpretation : Identify reversible redox peaks (e.g., E₁/₂ ~0.5–0.7 V vs. Fc/Fc⁺) to assess hole-transport capabilities .

Advanced Research Questions

Q. How does TMTPB enhance afterglow intensity in organic long-persistent luminescence (OLPL) systems?

  • Methodology :

  • Hole-Trapping Mechanism : Incorporate TMTPB (0.05–0.1 wt%) into PVK-based matrices to trap holes, delaying recombination.
  • Optimization : Balance TMTPB concentration to avoid aggregation-induced quenching.
  • Characterization : Use time-resolved photoluminescence (TRPL) to quantify delayed emission lifetimes (~ms range) .

Q. What advanced techniques elucidate the redox stability of TMTPB-derived cation radicals and dications?

  • Methodology :

  • In Situ Spectroelectrochemistry : Employ thin-layer ESR/UV-vis-NIR cells to monitor radical stability and spin density distribution.
  • DFT Calculations : Model HOMO/LUMO levels (e.g., HOMO ≈ -5.2 eV) to predict charge retention and degradation pathways .

Q. How can interfacial defects in perovskite solar cells be mitigated using TMTPB derivatives?

  • Methodology :

  • Surface Passivation : Apply polyTPD (a TMTPB polymer derivative) via spin-coating to passivate perovskite grain boundaries.
  • Device Metrics : Measure non-radiative recombination reduction via impedance spectroscopy (IS) and operational stability under 80% RH/60°C .

Q. What strategies address contradictions in TMTPB’s charge transport efficiency across different studies?

  • Methodology :

  • Thin-Film Morphology Control : Use AFM/XRD to correlate crystallinity with mobility.
  • Time-of-Flight (TOF) : Compare hole mobility (~10⁻⁴ cm²/V·s) in pristine vs. doped films.
  • Device Context : Normalize results against layer thickness and electrode interfaces .

Q. How does TMTPB compare to methoxy- or amino-substituted benzidine derivatives in charge transfer applications?

  • Methodology :

  • Electron Transfer Kinetics : Use transient absorption spectroscopy to measure rate constants (e.g., kET ~10⁹ s⁻¹) in donor-acceptor systems.
  • Substituent Effects : Compare HOMO levels (e.g., -5.1 eV for methoxy vs. -5.2 eV for methyl groups) to tailor energy alignment .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N,N',N'-Tetrakis(4-methylphenyl)-benzidine
Reactant of Route 2
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N,N,N',N'-Tetrakis(4-methylphenyl)-benzidine

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